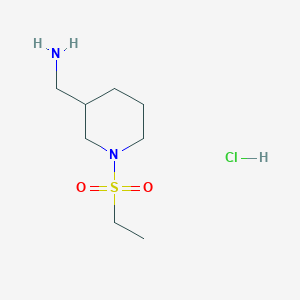
(2-Chloro-1H-inden-3-yl)methyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlor-1H-inden-3-yl)methylchloroformiat ist eine chemische Verbindung mit der Summenformel C11H8Cl2O2. Es ist ein Derivat von Inden, einem bicyclischen Kohlenwasserstoff, und enthält sowohl Chlor- als auch Chloroformiat-funktionelle Gruppen. Diese Verbindung ist aufgrund ihrer einzigartigen Struktur und Reaktivität in verschiedenen Bereichen der Chemie von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2-Chlor-1H-inden-3-yl)methylchloroformiat beinhaltet typischerweise die Chlorierung von Indenderivaten, gefolgt von der Veresterung. Ein übliches Verfahren beinhaltet die Reaktion von 2-Chlorinden mit Phosgen (Carbonylchlorid) unter kontrollierten Bedingungen, um den gewünschten Chloroformiat-Ester zu bilden. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um Zersetzung und Nebenreaktionen zu verhindern.
Industrielle Produktionsmethoden
Die industrielle Produktion von (2-Chlor-1H-inden-3-yl)methylchloroformiat kann kontinuierliche Verfahren umfassen, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen sind für die großtechnische Synthese entscheidend.
Analyse Chemischer Reaktionen
Reaktionstypen
(2-Chlor-1H-inden-3-yl)methylchloroformiat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann durch Nukleophile wie Amine oder Alkohole substituiert werden, was zur Bildung von Amiden oder Estern führt.
Hydrolyse: Die Chloroformiatgruppe kann in Gegenwart von Wasser oder wässriger Base hydrolysiert werden, um die entsprechende Carbonsäure zu ergeben.
Reduktion: Die Reduktion der Verbindung kann zur Bildung des entsprechenden Alkohols führen.
Häufige Reagenzien und Bedingungen
Nukleophile: Amine, Alkohole und Thiole werden häufig als Nukleophile für Substitutionsreaktionen verwendet.
Hydrolysemittel: Wasser, wässrige Natriumhydroxid oder andere Basen werden zur Hydrolyse verwendet.
Reduktionsmittel: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) sind typische Reduktionsmittel.
Hauptprodukte, die gebildet werden
Amide und Ester: Durch Substitutionsreaktionen mit Aminen und Alkoholen gebildet.
Carbonsäuren: Entstehen durch Hydrolyse.
Alkohole: Durch Reduktion hergestellt.
Wissenschaftliche Forschungsanwendungen
(2-Chlor-1H-inden-3-yl)methylchloroformiat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Umwandlungen verwendet.
Biologie: Untersucht hinsichtlich seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Erforscht hinsichtlich seines potenziellen Einsatzes in der Medikamentenentwicklung und als Baustein für Pharmazeutika.
Industrie: Wird zur Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2-Chlor-1H-inden-3-yl)methylchloroformiat beinhaltet seine Reaktivität mit Nukleophilen und seine Fähigkeit zur Hydrolyse und Reduktion. Die molekularen Ziele und Pfade hängen von den spezifischen Reaktionen ab, die er durchläuft. Beispielsweise kann es in biologischen Systemen mit Enzymen oder Zellkomponenten interagieren, was zu verschiedenen biochemischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of (2-Chloro-1H-inden-3-yl)methyl carbonochloridate involves its reactivity with nucleophiles and its ability to undergo hydrolysis and reduction. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes or cellular components, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2-Chlor-1H-inden-3-yl)methylacetat
- (2-Chlor-1H-inden-3-yl)methylbenzoat
- (2-Chlor-1H-inden-3-yl)methylcarbamate
Einzigartigkeit
(2-Chlor-1H-inden-3-yl)methylchloroformiat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm eine besondere Reaktivität und potenzielle Anwendungen verleiht. Seine Fähigkeit, eine Vielzahl von chemischen Reaktionen zu durchlaufen, macht es zu einer vielseitigen Verbindung in der synthetischen Chemie.
Eigenschaften
CAS-Nummer |
88099-21-2 |
|---|---|
Molekularformel |
C11H8Cl2O2 |
Molekulargewicht |
243.08 g/mol |
IUPAC-Name |
(2-chloro-3H-inden-1-yl)methyl carbonochloridate |
InChI |
InChI=1S/C11H8Cl2O2/c12-10-5-7-3-1-2-4-8(7)9(10)6-15-11(13)14/h1-4H,5-6H2 |
InChI-Schlüssel |
MWSCMYMJCQGHON-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=C1Cl)COC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


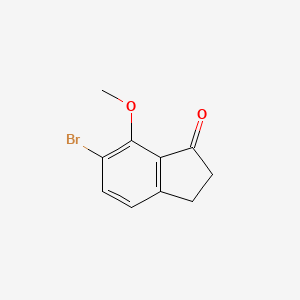
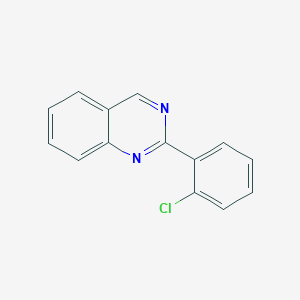

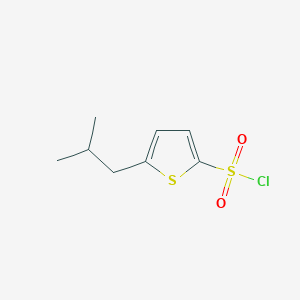

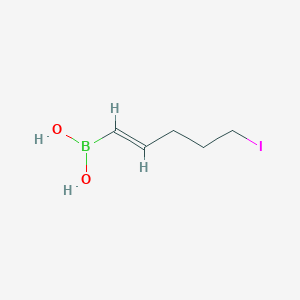
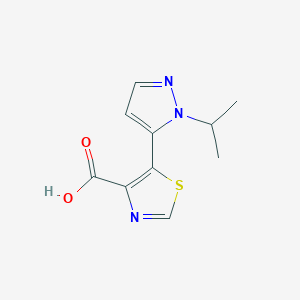



![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)
![7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11870882.png)

